3-Phenylisochroman-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

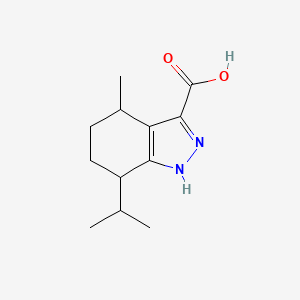

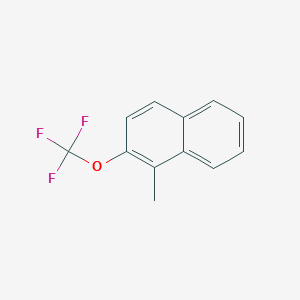

3-Fenilisocromano-1-ol es un compuesto orgánico que pertenece a la clase de los isocromanos. Presenta un grupo fenilo unido al anillo isocromano, que es una estructura bicíclica compuesta por un anillo de benceno fusionado a un anillo de tetrahidropirano.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-Fenilisocromano-1-ol se puede lograr mediante varios métodos. Un enfoque común implica la ciclación oxa-Pictet–Spengler de ariletanoles y aldehídos. Esta reacción es catalizada por líquidos iónicos heteropoliácidos en un disolvente verde como el carbonato de dimetilo, produciendo isocromanos sustituidos en condiciones moderadas con excelentes rendimientos .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para 3-Fenilisocromano-1-ol no están ampliamente documentados, es probable que se empleen los principios de la química verde y el uso de catalizadores reciclables para garantizar una producción eficiente y sostenible.

Análisis De Reacciones Químicas

Tipos de Reacciones: 3-Fenilisocromano-1-ol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar las cetonas o los aldehídos correspondientes.

Reducción: El compuesto se puede reducir para formar diferentes derivados alcohólicos.

Sustitución: El grupo fenilo puede participar en reacciones de sustitución electrofílica aromática.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Se emplean reactivos como halógenos (por ejemplo, Br2) y agentes nitrantes (por ejemplo, HNO3).

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios isocromanos sustituidos, cetonas y derivados alcohólicos.

Aplicaciones Científicas De Investigación

3-Fenilisocromano-1-ol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como bloque de construcción en la síntesis orgánica.

Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.

Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.

Industria: Se utiliza en la producción de productos químicos finos y como precursor en la síntesis de diversos productos industriales

Mecanismo De Acción

El mecanismo de acción de 3-Fenilisocromano-1-ol implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo en el compuesto puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su estructura y función. Además, el grupo fenilo puede participar en interacciones π-π con residuos aromáticos en proteínas, afectando su actividad .

Compuestos Similares:

Isochromanos: Compuestos con estructuras bicíclicas similares pero con diferentes sustituyentes.

Fenilpropanoles: Compuestos con un grupo fenilo unido a una cadena principal de propanol.

Isoquinolinas: Compuestos con un átomo de nitrógeno en la estructura del anillo.

Unicidad: 3-Fenilisocromano-1-ol es único debido a su combinación específica de un grupo fenilo y un anillo isocromano, que le confiere propiedades químicas y reactividad distintivas. Esta unicidad lo hace valioso en diversas aplicaciones de investigación e industriales .

Comparación Con Compuestos Similares

Isochromans: Compounds with similar bicyclic structures but different substituents.

Phenylpropanols: Compounds with a phenyl group attached to a propanol backbone.

Isoquinolines: Compounds with a nitrogen atom in the ring structure.

Uniqueness: 3-Phenylisochroman-1-ol is unique due to its specific combination of a phenyl group and an isochroman ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Propiedades

Fórmula molecular |

C15H14O2 |

|---|---|

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

3-phenyl-3,4-dihydro-1H-isochromen-1-ol |

InChI |

InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2 |

Clave InChI |

YHVDJDASXIMISF-UHFFFAOYSA-N |

SMILES canónico |

C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)

![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)

![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)

![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)